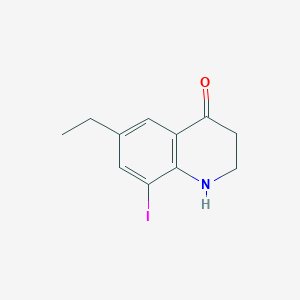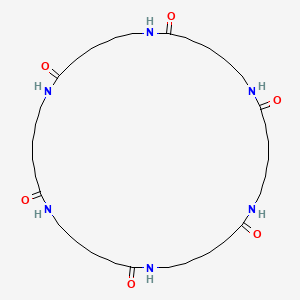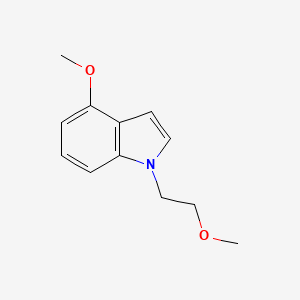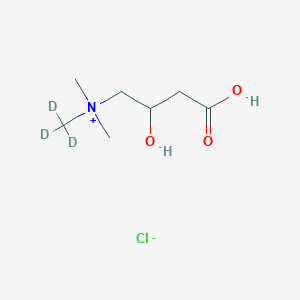
2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-trimethylsilylbut-3-ynal is an organic compound with the molecular formula C8H14OSi. It is characterized by the presence of a trimethylsilyl group attached to a butynal backbone. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-trimethylsilylbut-3-ynal typically involves the reaction of 2,2-dimethyl-3-butyne-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then oxidized to the corresponding aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
While specific industrial production methods for 2,2-dimethyl-4-trimethylsilylbut-3-ynal are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-trimethylsilylbut-3-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-trimethylsilylbutanoic acid.
Reduction: 2,2-Dimethyl-4-trimethylsilylbut-3-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-4-trimethylsilylbut-3-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-trimethylsilylbut-3-ynal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various addition and substitution reactions. The trimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-butyne-1-ol: Lacks the trimethylsilyl group, making it less sterically hindered.
4-Trimethylsilyl-3-butyn-2-one: Contains a ketone group instead of an aldehyde, altering its reactivity.
2,2-Dimethyl-4-trimethylsilylbutanoic acid: The oxidized form of 2,2-dimethyl-4-trimethylsilylbut-3-ynal.
Uniqueness
2,2-Dimethyl-4-trimethylsilylbut-3-ynal is unique due to the combination of its aldehyde and trimethylsilyl groups. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
89267-74-3 |
|---|---|
Molecular Formula |
C9H16OSi |
Molecular Weight |
168.31 g/mol |
IUPAC Name |
2,2-dimethyl-4-trimethylsilylbut-3-ynal |
InChI |
InChI=1S/C9H16OSi/c1-9(2,8-10)6-7-11(3,4)5/h8H,1-5H3 |
InChI Key |
JMAWTXFRTXQRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


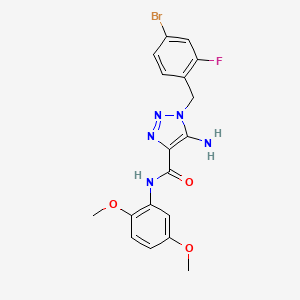
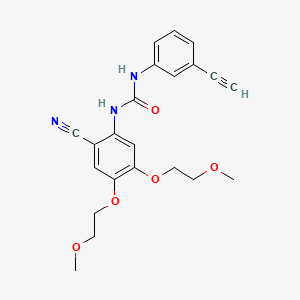
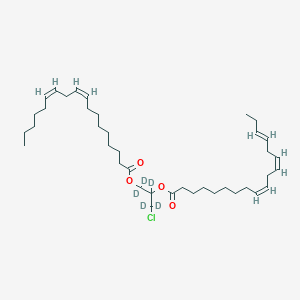
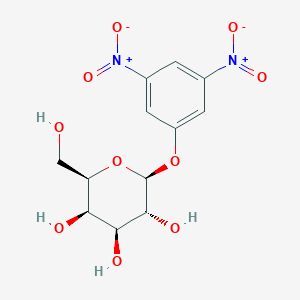
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
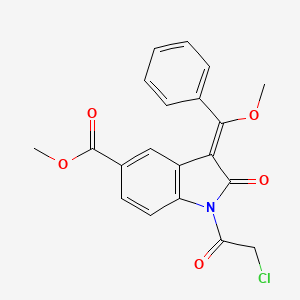
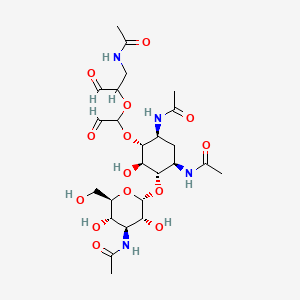
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

